molecular formula C38H22F12N2 B13702864 N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine

N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine

Cat. No.: B13702864
M. Wt: 734.6 g/mol
InChI Key: BZLOBWRSTZNHLI-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a naphthalene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.

    Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism by which N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
  • N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
  • N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine

Uniqueness

N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactivity.

Properties

Molecular Formula

C38H22F12N2

Molecular Weight

734.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis[4-(trifluoromethyl)phenyl]naphthalene-1,4-diamine

InChI

InChI=1S/C38H22F12N2/c39-35(40,41)23-5-13-27(14-6-23)51(28-15-7-24(8-16-28)36(42,43)44)33-21-22-34(32-4-2-1-3-31(32)33)52(29-17-9-25(10-18-29)37(45,46)47)30-19-11-26(12-20-30)38(48,49)50/h1-22H

InChI Key

BZLOBWRSTZNHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)N(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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